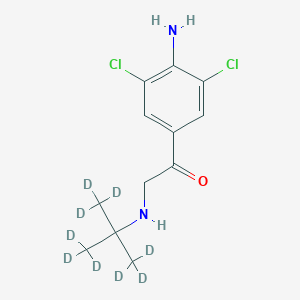

1-エチル-4-ヨード-1H-ピラゾール

説明

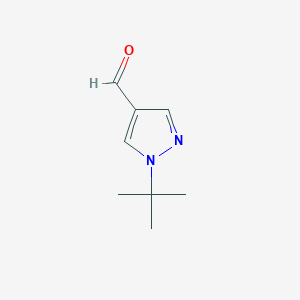

1-Ethyl-4-iodo-1H-pyrazole is a chemical compound with the CAS Number: 172282-34-7 . It has a molecular weight of 222.03 . It is stored at ambient temperature and is shipped at the same temperature . It is in liquid form .

Synthesis Analysis

Pyrazole synthesis involves various methods such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-iodo-1H-pyrazole can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-4-iodo-1H-pyrazole include its molecular weight of 222.03 . It is in liquid form . More detailed properties are not available in the search results.科学的研究の応用

医薬品化学

1-エチル-4-ヨード-1H-ピラゾールを含むピラゾールは、医薬品化学において幅広い用途があります . それらはしばしば生物活性化学物質の合成における足場として使用されます .

創薬

創薬の分野では、ピラゾールは人間に対する薬理作用のために頻繁に使用されます . たとえば、合成されたピラゾール誘導体は、創傷治癒とコロニー形成を阻害し、細胞周期のG0/G1期を遅らせ、p27レベルを活性化し、そしておそらくはDNAを介してアポトーシスを誘導することによって、4T1細胞が死滅することが判明しました .

農薬化学

ピラゾールは農薬化学にも応用されています . しかし、1-エチル-4-ヨード-1H-ピラゾールがこの分野における具体的な用途は、利用可能なリソースでは詳しく説明されていません。

配位化学

配位化学において、ピラゾールはさまざまな金属と錯体を形成する能力で人気があります .

有機金属化学

1-エチル-4-ヨード-1H-ピラゾールを含むピラゾールは、有機金属化学で使用されます . それらは、化学の多くの分野で有用な有機金属化合物を形成することができます。

ヘテロビアリルの合成

1-エチル-4-ヨード-1H-ピラゾールは、インジウムを媒介としたヘテロビアリルの合成に使用されてきました . このプロセスは、ピラゾールとインジウムを反応させて錯体を形成し、それをヘテロビアリルの合成に使用することができます<a

Safety and Hazards

1-Ethyl-4-iodo-1H-pyrazole has several safety warnings. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335 and precautionary statements include P271;P261;P280 .

将来の方向性

Pyrazole derivatives, including 1-Ethyl-4-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are versatile frameworks in various sectors of the chemical industry. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

作用機序

Target of Action

The primary targets of 1-Ethyl-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes. Alcohol dehydrogenases are involved in the metabolism of alcohols and aldehydes, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic dipeptide .

Mode of Action

It is known to interact with its targets, possibly inhibiting their activity . This interaction can lead to changes in the metabolic processes these enzymes are involved in, potentially affecting the synthesis of certain metabolites .

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-4-iodo-1H-pyrazole are likely related to the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . The downstream effects of these changes could include alterations in the levels of certain metabolites, potentially affecting various physiological processes .

Result of Action

The molecular and cellular effects of 1-Ethyl-4-iodo-1H-pyrazole’s action are likely related to its interaction with its targets. By inhibiting the activity of Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase, it could potentially affect the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . These changes could have various downstream effects, potentially influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-4-iodo-1H-pyrazole. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its targets . .

生化学分析

Biochemical Properties

1-Ethyl-4-iodo-1H-pyrazole, like other pyrazoles, can interact with various enzymes, proteins, and other biomolecules. Specific interactions of 1-Ethyl-4-iodo-1H-pyrazole have not been extensively studied. Pyrazole derivatives are known to exhibit potent antileishmanial and antimalarial activities .

Cellular Effects

Pyrazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-Ethyl-4-iodo-1H-pyrazole at different dosages in animal models have not been reported. Studies on similar pyrazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

特性

IUPAC Name |

1-ethyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZIDZDMNYAEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601984 | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172282-34-7 | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)